molecular formula C₁₄H₁₁N₂NaO B030333 Sodium 1-benzyl-1H-indazol-3-olate CAS No. 13185-09-6

Sodium 1-benzyl-1H-indazol-3-olate

Cat. No. B030333
CAS RN: 13185-09-6
M. Wt: 247.25 g/mol
InChI Key: POYTWGDRMIVNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Sodium 1-benzyl-1H-indazol-3-olate involves coordination polymers with indazole derivatives. For instance, sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid have been synthesized, showcasing the structural diversity and complexity in the synthesis of related compounds (Szmigiel-Bakalarz et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to Sodium 1-benzyl-1H-indazol-3-olate, such as coordination polymers with 1H-indazole-3-carboxylic acid, has been elucidated using single-crystal X-ray diffraction. These structures reveal complex coordination geometries and bonding patterns, providing insights into the molecular architecture of sodium indazol-3-olates (Szmigiel-Bakalarz et al., 2020).

Chemical Reactions and Properties

The reactivity of indazole derivatives, closely related to Sodium 1-benzyl-1H-indazol-3-olate, has been explored in various chemical reactions. For example, the electroreduction of N-benzyl-N-nitrosoanthranilic acid to 1-benzyl-1,2-dihydro-3H-indazol-3-one demonstrates the potential for redox transformations in the synthesis and modification of indazole derivatives (Marrosu et al., 1995).

Physical Properties Analysis

The physical properties of Sodium 1-benzyl-1H-indazol-3-olate and related compounds can be inferred from the vibrational spectroscopy and DFT calculations of sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid. These studies provide valuable information on the vibrational modes and stability of these compounds (Szmigiel-Bakalarz et al., 2020).

Chemical Properties Analysis

The chemical properties of Sodium 1-benzyl-1H-indazol-3-olate can be related to the addition reactions and redox esterifications of carbonyl compounds by N-heterocyclic carbenes of indazole. These reactions highlight the nucleophilic and electrophilic reactivity of indazole derivatives, which are essential for understanding the chemical behavior of Sodium 1-benzyl-1H-indazol-3-olate (Schmidt et al., 2007).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Sodium 1-benzyl-1H-indazol-3-olate serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, benzo[4,5]imidazo-[1,2-a]pyrimidines, and others, highlighting its utility in creating novel derivatives for potential pharmacological and chemical applications (Mostafa & Nada, 2015).

Coordination Polymers

The compound has been used to synthesize one-dimensional coordination polymers with sodium(I) and lithium(I), demonstrating unique crystal structures and vibrational spectra. This research could pave the way for new materials with potential applications in catalysis, magnetism, and gas storage (Szmigiel-Bakalarz et al., 2020).

Neuroprotective Agents

Indazole derivatives, including those structurally related to sodium 1-benzyl-1H-indazol-3-olate, have been identified as neuroprotective agents. These compounds modulate voltage-dependent sodium channels and show potential for treating neurological conditions (Clutterbuck et al., 2009).

Organic Synthesis and Chemical Transformations

Indazole-based N-heterocyclic carbenes have been involved in addition reactions and redox esterifications of carbonyl compounds, showcasing the compound's role in facilitating complex organic transformations (Schmidt et al., 2007).

Safety and Hazards

Sodium 1-benzyl-1H-indazol-3-olate has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

sodium;1-benzylindazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYTWGDRMIVNEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N2NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927368
Record name Sodium 1-benzyl-1H-indazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-benzyl-1H-indazol-3-olate

CAS RN

13185-09-6
Record name Sodium 1-benzyl-1H-indazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2-dihydro-3H-indazol-3-one, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.